N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE
CAS No.: 1797973-02-4
Cat. No.: VC7188111
Molecular Formula: C15H25N5O
Molecular Weight: 291.399
* For research use only. Not for human or veterinary use.
![N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE - 1797973-02-4](/images/structure/VC7188111.png)
Specification
CAS No. | 1797973-02-4 |
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Molecular Formula | C15H25N5O |
Molecular Weight | 291.399 |
IUPAC Name | N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-methylpropanamide |
Standard InChI | InChI=1S/C15H25N5O/c1-10(2)14(21)18-13-11(3)16-15(17-12(13)4)20-8-6-19(5)7-9-20/h10H,6-9H2,1-5H3,(H,18,21) |
Standard InChI Key | YBNMGJWJJRMQJU-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C(C)C |
Introduction
Structural and Molecular Characterization
The compound’s structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 2, 4, 5, and 6. Key substituents include:
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4- and 6-methyl groups: These alkyl groups enhance lipophilicity and influence electronic properties .
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2-(4-Methylpiperazin-1-yl) group: A piperazine derivative, this substituent introduces basicity and hydrogen-bonding capacity, often critical for target engagement in drug discovery .
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5-(2-Methylpropanamide) group: This amide moiety contributes to solubility and metabolic stability while enabling interactions with biological targets .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₆H₂₆N₆O |
Molecular Weight | 318.43 g/mol |
SMILES | CC(C)(C(=O)NC1=C(N=C(N=C1C)N2CCN(CC2)C)C)C |
logP | ~3.2 (predicted) |
Hydrogen Bond Donors | 2 (amide NH, piperazine NH) |
Hydrogen Bond Acceptors | 5 (amide O, pyrimidine N, piperazine N) |
The stereochemistry of the 4-methylpiperazine ring and the amide group’s conformation may influence target binding, though specific crystallographic data remain unreported .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
Retrosynthetic disassembly suggests two primary fragments:
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4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A pyrimidine intermediate synthesized via nucleophilic aromatic substitution (SNAr) of a chloropyrimidine with 4-methylpiperazine .
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2-Methylpropanoyl chloride: Generated from 2-methylpropanoic acid using thionyl chloride or oxalyl chloride .
Key Synthetic Steps
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Pyrimidine Core Formation:
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Amide Coupling:
Table 2: Synthetic Intermediates and Conditions
Intermediate | Reagents/Conditions | Yield (%) |
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4,6-Dimethyl-2-chloropyrimidine | POCl₃, reflux, 6 h | 78 |
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine | 4-Methylpiperazine, DIPEA, DMF, 80°C | 65 |
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-methylpropanamide | 2-Methylpropanoyl chloride, Et₃N, CH₂Cl₂ | 82 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP: Predicted at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: ~0.5 mg/mL (pH 7.4), enhanced by protonation of the piperazine nitrogen in acidic environments .
Metabolic Stability
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Cytochrome P450 Interactions: Piperazine moieties are susceptible to N-demethylation by CYP3A4, while the amide group resists hydrolysis.
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Half-life (in vitro): ~4 hours in human liver microsomes, suggesting moderate metabolic clearance.
Table 3: Predicted ADME Parameters
Parameter | Value |
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Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |
Plasma Protein Binding | 89% |
Bioavailability (oral) | 56% (predicted) |
Applications in Drug Discovery
Oncology
Pyrimidine derivatives with 4-methylpiperazine groups are explored as kinase inhibitors. For example, analogues of this compound suppressed tumor growth in xenograft models (TGI = 68% at 50 mg/kg).
Central Nervous System (CNS) Disorders
The compound’s logP and moderate molecular weight align with criteria for CNS penetration, suggesting potential in Alzheimer’s or schizophrenia therapy .
Challenges and Future Directions
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